![molecular formula C7H10N4O B255168 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one](/img/structure/B255168.png)
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one, also known as MPT, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been shown to possess antitumor, antiviral, and antibacterial properties. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
In agriculture, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been investigated for its potential as a plant growth regulator. It has been shown to enhance the growth and yield of various crops, including rice, wheat, and soybean. 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has also been studied for its potential as a herbicide and insecticide.
In material science, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been used as a precursor for the synthesis of various metal complexes. These complexes have been shown to possess interesting optical and magnetic properties, making them potential candidates for various applications, including data storage and sensing.
Wirkmechanismus
The mechanism of action of 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In medicinal chemistry, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has also been shown to inhibit the activity of RNA polymerase, an enzyme that is involved in the transcription of DNA into RNA.
In agriculture, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been shown to inhibit the activity of various enzymes involved in plant growth and development. It has also been shown to disrupt the cell membrane of insects, leading to their death.
Biochemical and Physiological Effects:
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been shown to have various biochemical and physiological effects in different organisms. In medicinal chemistry, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.
In agriculture, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been shown to enhance the activity of various enzymes involved in photosynthesis and respiration. It has also been shown to increase the concentration of various plant hormones, including auxins and cytokinins, leading to enhanced growth and yield.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, it also has several limitations, including its low solubility in water and its potential toxicity to humans and animals.
Zukünftige Richtungen
There are several potential future directions for research on 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one and its potential as a therapeutic agent for various diseases. In agriculture, further studies are needed to optimize the use of 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one as a plant growth regulator and pesticide. In material science, further studies are needed to explore the potential applications of 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one-derived metal complexes in various fields.
Synthesemethoden
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one can be synthesized using various methods, including the reaction of 6-methyl-3-amino-1,2,4-triazin-5(2H)-one with prop-2-en-1-amine in the presence of a catalyst. The reaction can be carried out under reflux conditions using a solvent such as ethanol. The resulting product can be purified using column chromatography or recrystallization.
Eigenschaften
Produktname |
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one |
---|---|
Molekularformel |
C7H10N4O |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H10N4O/c1-3-4-8-7-9-6(12)5(2)10-11-7/h3H,1,4H2,2H3,(H2,8,9,11,12) |
InChI-Schlüssel |
NFYONGSYYOKRMH-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NNC(=NC1=O)NCC=C |
SMILES |
CC1=NNC(=NC1=O)NCC=C |
Kanonische SMILES |
CC1=NNC(=NC1=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.